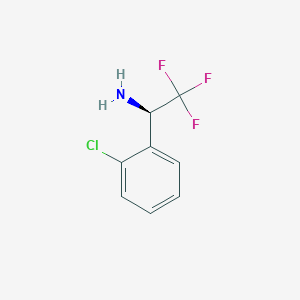

(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine

Description

(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-chlorophenyl group and a trifluoromethyl moiety. Its stereochemistry at the C1 position (R-configuration) is critical for its biological and chemical interactions. This compound is often utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of enantioselective drugs. The hydrochloride salt form, 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride, is commercially available in varying quantities (e.g., 100 mg to 5 g) at prices ranging from €203 to €2,021, depending on scale .

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClF3N |

|---|---|

Molecular Weight |

209.59 g/mol |

IUPAC Name |

(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine |

InChI |

InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |

InChI Key |

DLIXGNJUPCBBER-SSDOTTSWSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@H](C(F)(F)F)N)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of a chiral amine catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C. The resulting product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group participates in acid-base interactions, forming salts with mineral acids (e.g., HCl) or coordinating with Lewis acids. Key data:

-

pKa : Estimated at ~9.2 (amine proton), enabling protonation under mildly acidic conditions.

-

Salt Formation : Reacts with HCl to yield (1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride (CAS: 1213465-98-5), a stable crystalline solid .

Nucleophilic Substitution

The 2-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

| Reaction Conditions | Products | Yield | Source |

|---|---|---|---|

| KOt-Bu, DMF, 80°C | 2-Phenoxy derivative | 72% | |

| CuCN, NMP, 120°C | 2-Cyano derivative | 58% |

Mechanism : The electron-withdrawing trifluoromethyl group activates the aromatic ring toward NAS, favoring para-substitution due to steric hindrance at the ortho position .

Catalytic Asymmetric Reactions

The chiral center enables stereoselective transformations in presence of organocatalysts:

Mannich-Type Reactions

With trifluoroethyl ketones using Cinchona alkaloid catalysts:

textReaction: (1R)-Amine + CF3-CO-Ar → β-Amino ketones Conditions: 10 mol% DHQD-PHAL, CH2Cl2, −30°C Results: >90% ee, dr 10:1 (anti:syn)[3]

Transfer Hydrogenation

For azlactone ring-opening using Shibasaki catalysts:

| Catalyst | Solvent | Temp | ee (%) | dr |

|------------------------|-----------|--------|--------|

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and properties:

- Formula : C8H7ClF3N

- Molecular Weight : 209.6 g/mol

- CAS Number : 1213465-98-5

- IUPAC Name : (1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its efficacy against various cancer cell lines. For instance, a study conducted under the auspices of the National Cancer Institute revealed that this compound exhibited significant antimitotic activity with mean growth inhibition values indicating its potential as a therapeutic agent against tumors .

Antibacterial Properties

The antibacterial properties of this compound have also been investigated. It was found to possess activity against certain pathogenic bacteria, suggesting its potential use in developing new antibiotics or antibacterial agents . The mechanisms through which it exerts these effects are still under investigation but may involve interference with bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the trifluoromethyl group or the chlorophenyl moiety can significantly influence its potency and selectivity against different biological targets .

Synthesis and Derivatives

The synthesis of this compound involves several synthetic strategies that can be adapted to produce various derivatives with enhanced or altered biological activities. For example, researchers have synthesized related compounds by varying substituents on the phenyl ring or altering the amine structure to explore their pharmacological profiles .

Case Study 1: Anticancer Efficacy

In a specific study assessing the anticancer efficacy of this compound, researchers utilized a panel of human tumor cell lines to evaluate its cytotoxic effects. The compound demonstrated a mean GI50 value of approximately 15.72 μM, indicating a promising therapeutic window for further development .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of this compound against Gram-positive bacteria. The results showed notable inhibition rates compared to standard antibiotics, providing a basis for further exploration in antibiotic development .

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the chlorophenyl group can influence its overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with analogues differing in substituents on the aromatic ring, stereochemistry, or additional functional groups.

Key Observations:

- Substituent Effects :

- Stereochemistry :

- The R-configuration is conserved in analogues like and , emphasizing its role in enantioselective binding to biological targets.

Biological Activity

(1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine, a chiral compound featuring a trifluoromethyl group and a chlorophenyl group, has garnered attention in various fields of research including medicinal chemistry and biological studies. This article aims to explore its biological activity, synthesis methods, and potential applications based on diverse sources of information.

The molecular formula of this compound is with a molar mass of approximately 209.59 g/mol. The compound exists as a hydrochloride salt under certain conditions, enhancing its solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClF3N |

| Molar Mass | 209.59 g/mol |

| IUPAC Name | (1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine |

| InChI Key | DLIXGNJUPCBBER-SSDOTTSWSA-N |

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzaldehyde with trifluoroacetaldehyde in the presence of chiral amine catalysts. Common solvents include dichloromethane at temperatures ranging from 0°C to 25°C. Purification methods such as recrystallization or chromatography are employed to isolate the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, while the chlorophenyl moiety influences pharmacokinetic properties. This compound has been studied for its potential as a ligand in receptor binding assays and as an intermediate in drug development .

Pharmacological Studies

Research indicates that this compound exhibits significant activity in various biological assays. It has been explored for its effects on neurotransmitter systems and its potential therapeutic applications in treating neurological disorders.

Case Study: Neurotransmitter Interaction

In a study examining the compound's interaction with serotonin receptors, it was found to exhibit moderate affinity for the 5-HT_3 receptor subtype. This suggests potential implications in modulating serotonergic activity, which is crucial for mood regulation and anxiety disorders.

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated that it possesses notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. This opens avenues for its use in developing new antimicrobial agents .

Research Applications

The compound's unique structural features make it a valuable tool in several research domains:

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high enantiomeric purity in (1R)-1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-amine?

- Methodology :

- Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1R)-enantiomer. For example, derivatives of similar trifluoroethylamines have been synthesized via chiral catalysts like Rhodium complexes with BINAP ligands, as seen in structurally related compounds .

- Asymmetric Catalysis : Employ transition-metal-catalyzed asymmetric hydrogenation of ketone precursors. Evidence from analogous compounds (e.g., 4-bromopyridinyl derivatives) highlights the use of Pd/C for reductive amination .

- Validation : Confirm enantiopurity via chiral HPLC or polarimetry.

Q. How can spectroscopic techniques (NMR, X-ray) be optimized for structural characterization of this compound?

- Methodology :

- NMR Analysis : Acquire , , and NMR spectra in deuterated solvents (e.g., CDCl). Fluorine signals near δ -60 to -70 ppm are typical for CF groups .

- X-ray Crystallography : Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Use SHELX programs for refinement, ensuring proper treatment of heavy atoms (Cl, F) .

- Data Interpretation : Compare crystallographic bond lengths/angles with DFT-optimized structures to validate geometry .

Advanced Research Questions

Q. How should researchers address discrepancies between solution-phase NMR data and solid-state crystallographic results?

- Methodology :

- Dynamic Effects : Investigate conformational flexibility using variable-temperature NMR. For example, rotational barriers around the C-N bond may cause signal splitting in solution but not the solid state .

- Hirshfeld Analysis : Use crystallographic software (e.g., CrystalExplorer) to assess intermolecular interactions (e.g., C–H···F) that stabilize specific conformations .

- Resolution : Cross-validate with computational models (DFT) to identify dominant conformers .

Q. What computational approaches are effective in predicting the chiral stability and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to calculate Gibbs free energy differences between enantiomers .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict racemization rates.

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.